2-(Pyrimidin-4-yl)ethanol
Overview
Description
“2-(Pyrimidin-4-yl)ethanol” is a chemical compound with the molecular formula C6H8N2O and a molecular weight of 124.14 . It is also known by its IUPAC name, 2-(4-pyrimidinyl)ethanol .
Synthesis Analysis
The synthesis of pyrimidin-4-yl-ethanol derivatives involves multiple steps . The specific synthesis process can vary depending on the desired derivative .Molecular Structure Analysis
The molecular structure of “2-(Pyrimidin-4-yl)ethanol” can be analyzed using various spectroscopic techniques . Computational tools can also be used to investigate the molecular and electronic behavior of the compound .Chemical Reactions Analysis
The chemical reactions involving “2-(Pyrimidin-4-yl)ethanol” can be complex and depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
“2-(Pyrimidin-4-yl)ethanol” has a molecular weight of 124.142 g/mol . Additional physical and chemical properties such as density, melting point, and boiling point were not found in the search results.Scientific Research Applications
Biological and Antioxidant Properties
- Synthesis and Spectral Characterization of Bis(2-(pyrimidin-2-yl)ethoxy)alkanes and Their Pharmacological Activity : This study delves into the synthesis of novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes and evaluates their antioxidant properties. It was found that compounds with 2-(pyrimidin-2-yl)ethanol showed promising antioxidant activity, influenced by the attached alkyl fragment. This indicates a potential for these compounds in biological applications due to their antioxidant properties (Rani et al., 2012).
Synthesis Methods
- Ultrasound-Promoted Synthesis of 2-(Pyrazol-1-yl)pyrimidines : This research demonstrates an ultrasound-promoted synthesis method for a series of 2-(pyrazol-1-yl)pyrimidine derivatives. The use of ethanol as a solvent in this process highlights the role of 2-(pyrimidin-4-yl)ethanol in facilitating environmentally friendly synthesis methods (Kuhn et al., 2015).
Pharmaceutical Applications
- Inhibitors of Fatty Acid Amide Hydrolase : A series of 1-aryl-2-(((6-aryl)pyrimidin-4-yl)amino)ethanols, including 2-(pyrimidin-4-yl)ethanol derivatives, have been identified as competitive inhibitors of fatty acid amide hydrolase (FAAH). This implies potential pharmaceutical applications in the treatment of neuropathic pain (Keith et al., 2014).
Antimicrobial and Anticancer Research
- Synthesis and Antimicrobial Activity of Pyrimidine-Hydrazones : New pyrimidine hydrazone derivatives were synthesized and evaluated for antimicrobial activities, indicating potential applications in combating infectious diseases (Kaplancıklı et al., 2013).
- **Combinatorial Synthesis of2-Amino-4-phenyl-5‑H‑indeno[1,2‑d]pyrimidine-5-one and Cancer Cell Line Screening**: This study focuses on the synthesis of 2-amino-4-phenyl-5-H-indeno[1,2d]pyrimidine-5-one derivatives and their evaluation against cancer cell lines, particularly human breast cancer (MCF7) and human colon cancer (HT29) cells. The results suggest the potential of these derivatives, which include 2-(pyrimidin-4-yl)ethanol, as anticancer agents (Patravale et al., 2014).
Catalysis and Chemical Reactions
- Ultrasound-Promoted Synthesis of 2-(Pyrazol-1-yl)pyrimidines : This study highlights the efficient catalysis of reactions involving 2-(pyrimidin-4-yl)ethanol under ultrasound conditions. The methodology offers faster reactions and better yields compared to classical methods, emphasizing the compound's role in catalyzing chemical processes (Kuhn et al., 2015).
Future Directions
properties
IUPAC Name |
2-pyrimidin-4-ylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c9-4-2-6-1-3-7-5-8-6/h1,3,5,9H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVUIYOURRNFKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573115 | |
Record name | 2-(Pyrimidin-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrimidin-4-yl)ethanol | |
CAS RN |
68121-32-4 | |
Record name | 2-(Pyrimidin-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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